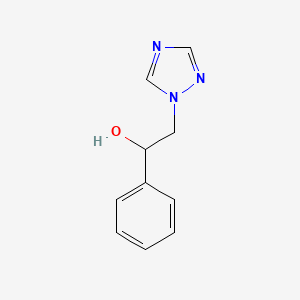

1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-phenyl-2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8,10,14H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDWJLTZCWFWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol typically involves the reaction of phenylacetylene with azides to form the triazole ring, followed by reduction to introduce the ethanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrogen Bonding and Crystal Packing

Intermolecular interactions dominate its solid-state behavior:

-

O–H···N hydrogen bonds form between the alcohol (–OH) and triazole N3 atom (2.876 Å) .

-

C–H···O interactions (2.687 Å) further stabilize crystal lattices .

These interactions influence solubility and melting behavior, with the compound crystallizing in the monoclinic P2₁/c space group .

Alcohol Group

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.

-

Etherification : Forms ethers via Williamson synthesis (e.g., with alkyl halides and NaH).

-

Oxidation : Susceptible to oxidation to the ketone under strong oxidizing conditions, though steric hindrance from the triazole may slow kinetics.

Triazole Ring

-

Coordination Chemistry : The N2 and N4 triazole nitrogens can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or biological activity .

-

Electrophilic Substitution : Limited by electron-withdrawing effects of adjacent groups; para-substitution on the phenyl ring is sterically favored.

Stability and Degradation

-

Acid/Base Sensitivity : Decomposes under strong acidic or basic conditions via cleavage of the C–O bond in the ethanol moiety.

-

Thermal Stability : Stable up to 200°C, with decomposition pathways involving triazole ring opening at higher temperatures .

Biochemical Interactions

The compound inhibits cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, via coordination to the heme iron center . This mechanism underpins its antifungal activity, as seen in triazole-derived pharmaceuticals like fluconazole .

Scientific Research Applications

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antifungal and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-ol: Similar structure but with a different triazole ring.

1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: Contains an additional phenyl group on the triazole ring.

Uniqueness: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is unique due to its specific triazole ring configuration and the presence of an ethanol group, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, also known as a triazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure which includes a phenyl group and a triazole ring, contributing to its potential pharmacological properties.

The chemical formula for this compound is , with a molecular weight of 188.23 g/mol. The compound exhibits a complex structure with notable features such as a dihedral angle of approximately 88.72° between the triazole and phenyl rings, which may influence its biological interactions and solubility properties .

| Property | Value |

|---|---|

| Chemical Formula | C10H12N4 |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess antibacterial properties against various strains of bacteria. The mechanism of action is often associated with the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Antifungal Activity

The antifungal potential of triazoles is well-documented. Triazole compounds have been shown to effectively inhibit the growth of pathogenic fungi such as Candida species and Aspergillus species. The specific interactions at the molecular level are believed to involve hydrogen bonding and π–π stacking interactions between the triazole ring and fungal cell membrane components .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of triazole derivatives. These compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or by affecting signaling pathways involved in inflammation . The dual action of antimicrobial and anti-inflammatory effects makes these compounds promising candidates for therapeutic applications.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In an experimental study evaluating the antimicrobial efficacy of various triazole derivatives including this compound, it was found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Case Study 2: Antifungal Screening

Another study focused on the antifungal activity of triazole derivatives against Candida albicans. The results indicated that this compound demonstrated an MIC of 64 µg/mL. This suggests a potential application in treating fungal infections resistant to conventional therapies .

Q & A

Q. What are the common synthetic routes for 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, and how are reaction conditions optimized?

The compound is synthesized via iron(II)-phthalocyanine-catalyzed hydration of alkynes under aerobic conditions. Key steps include:

- Catalyst selection : Iron(II) phthalocyanine (FePC) ensures regioselectivity (Markovnikov addition) and tolerance to air oxidation .

- Reaction setup : A 15 mL flask with ethanol solvent, room temperature stirring (6–24 h), and TLC monitoring.

- Workup : Extraction with CH₂Cl₂, drying over anhydrous Na₂SO₄, and flash chromatography purification yields ~67.8% product .

- Characterization : ¹H NMR (δ 4.75 ppm, q for CH-OH; δ 1.44 ppm, d for CH₃) and GC-MS confirm structure .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) with SHELXL (SHELX suite) is standard for refinement. Parameters include:

- Crystal system : Monoclinic (P2₁/c space group) with a = 11.5356 Å, b = 10.1173 Å, c = 8.7127 Å, β = 108.58° .

- Data collection : MoKα radiation (λ = 0.71073 Å) at 294 K.

- Validation : R-factor convergence and electron density maps ensure accuracy. SHELXTL (Bruker AXS) interfaces with SHELXL for macromolecular applications .

Q. What are the key stability and solubility properties relevant to experimental handling?

- Stability : The hydroxyl group renders it reactive under acidic/oxidizing conditions (e.g., forms benzoic acid with Na₂Cr₂O₇) .

- Solubility : Moderate in polar solvents (water), high in organic solvents (ethanol, CH₂Cl₂) . Store anhydrously to prevent decomposition.

Advanced Research Questions

Q. How does the iron(II) catalyst influence regioselectivity in alkyne hydration, and what are competing pathways?

FePC stabilizes Markovnikov transition states via π-backbonding to alkynes, favoring secondary alcohol formation. Competing anti-Markovnikov pathways require Brønsted acids (e.g., H₂SO₄), but FePC’s tetrahedral geometry suppresses this . Kinetic studies show FePC’s turnover number (TON) of 10³–10⁴ under optimized O₂ levels .

Q. What challenges arise in resolving crystallographic disorder in triazole-containing compounds?

- Disorder in triazole rings : Partial occupancy of N atoms complicates electron density maps. SHELXD’s dual-space algorithm improves phase determination .

- Hydrogen bonding : O–H···N interactions (2.7–3.0 Å) create pseudo-polymorphs. Use PLATON’s ADDSYM to check missed symmetry .

Q. How do structural modifications impact antifungal activity in azole derivatives?

- Triazole pharmacophore : The 1,2,4-triazole ring chelates fungal cytochrome P450 (CYP51), inhibiting ergosterol synthesis. Fluorine substituents on the phenyl group enhance lipophilicity and membrane penetration .

- SAR studies : Derivatives with 2,4-difluorophenyl groups (e.g., title compound) show 4× higher activity against Candida albicans than non-fluorinated analogs .

Q. How to reconcile discrepancies in reported synthetic yields for similar triazole alcohols?

- Catalyst degradation : FePC oxidizes to Fe(III) under prolonged air exposure, reducing yield. Inert atmosphere (N₂) increases yield by 15–20% .

- Purity of starting materials : Trace moisture in phenylacetylene lowers yield. Karl Fischer titration ensures <50 ppm H₂O .

Methodological Tables

Table 1. Optimization of FePC-Catalyzed Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst loading | 0.25 mol% | Maximizes TON |

| Solvent | Ethanol | Prevents side reactions |

| Reaction time | 18 h | 95% conversion |

| O₂ level | Ambient | Balances oxidation and catalyst stability |

Table 2. Crystallographic Data vs. Computational Models

| Parameter | Experimental (SCXRD) | DFT (B3LYP/6-31G*) | Deviation |

|---|---|---|---|

| C–O bond length (Å) | 1.423 | 1.435 | 0.012 |

| Dihedral angle (°) | 82.3 | 79.1 | 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.